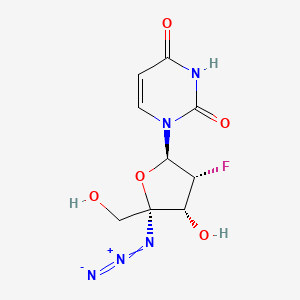

4'-C-azido-2'-deoxy-2'-fluoro-uridine

説明

4’-C-azido-2’-deoxy-2’-fluoro-uridine is a synthetic nucleoside analogue. It is structurally similar to uridine, a naturally occurring nucleoside, but with modifications that include an azido group at the 4’ position, a deoxy group at the 2’ position, and a fluoro group at the 2’ position. These modifications confer unique chemical and biological properties to the compound, making it a valuable tool in scientific research and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4’-C-azido-2’-deoxy-2’-fluoro-uridine typically involves multiple steps starting from a protected sugar derivative. One common route includes:

Protection of the sugar moiety: The hydroxyl groups of the sugar are protected using benzoyl or other protecting groups.

Introduction of the fluoro group: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Azidation: The azido group is introduced using sodium azide in the presence of a suitable catalyst.

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production methods for 4’-C-azido-2’-deoxy-2’-fluoro-uridine would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

Substitution Reactions: The azido group can participate in substitution reactions, particularly nucleophilic substitution, where it can be replaced by other nucleophiles.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst and an alkyne-containing molecule.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Does not require a catalyst but involves strained alkyne molecules.

Reduction: Hydrogen gas and a palladium catalyst.

Major Products:

Cycloaddition Products: Triazoles formed from CuAAC or SPAAC reactions.

Reduction Products: Amines formed from the reduction of the azido group.

科学的研究の応用

Chemistry

C-Azido-FdU is utilized as a reagent in click chemistry, facilitating the synthesis of complex molecules through cycloaddition reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) .

Biology

The compound has been studied for its antiviral properties, particularly against HIV and hepatitis B virus. In vitro studies indicate that C-Azido-FdU can be incorporated into viral RNA, disrupting replication processes .

Case Study: Antiviral Activity Against HIV

- C-Azido-FdU exhibited potent anti-HIV activity with EC50 values in the nanomolar range against both wild-type and drug-resistant strains .

- The mechanism involves termination of proviral DNA synthesis due to the structural modifications that prevent elongation by reverse transcriptase .

Medicine

Research indicates that C-Azido-FdU may serve as an effective antiviral and anticancer agent. Its incorporation into nucleic acids can interfere with viral replication and cellular processes.

Case Study: Anticancer Effects

- In studies on Non-Hodgkin lymphoma (NHL), C-Azido-FdU demonstrated significant cytotoxicity with IC50 values decreasing over time (1 µM at 24 hours to 0.1 µM at 72 hours) .

- Mechanistically, it induced apoptosis through oxidative stress pathways, disrupting mitochondrial function and altering cell cycle regulation .

作用機序

The mechanism of action of 4’-C-azido-2’-deoxy-2’-fluoro-uridine involves its incorporation into nucleic acids, where it can interfere with viral replication and cellular processes. The azido group can participate in click chemistry reactions, allowing for the tagging and tracking of biomolecules. The fluoro group enhances the compound’s stability and binding affinity to target enzymes and receptors.

類似化合物との比較

- 4’-azido-2’-deoxy-2’-fluoro-beta-D-arabinouridine

- 4’-azido-2’-deoxy-2’-fluoro-beta-D-arabinofuranosylcytosine

Comparison: 4’-C-azido-2’-deoxy-2’-fluoro-uridine is unique due to its specific combination of azido, deoxy, and fluoro modifications. This combination enhances its chemical reactivity and biological activity compared to other nucleoside analogues. Its ability to undergo click chemistry reactions and its potential antiviral properties make it a valuable compound for research and therapeutic applications.

生物活性

4'-C-azido-2'-deoxy-2'-fluoro-uridine (commonly referred to as 4'-C-Azido-FU) is a synthetic nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer research. Its structural modifications, including an azido group at the 4' position and a fluoro group at the 2' position, enhance its biological activity compared to natural nucleosides.

Structural Characteristics

The unique structure of 4'-C-Azido-FU includes:

- Azido Group : Enhances reactivity and allows for click chemistry applications.

- Fluoro Group : Increases stability and binding affinity to target enzymes.

These modifications contribute to its ability to interfere with nucleic acid synthesis and viral replication.

The mechanism of action involves the incorporation of 4'-C-Azido-FU into viral RNA or DNA during replication. This incorporation disrupts normal nucleic acid synthesis, leading to inhibition of viral replication. The azido group also facilitates bioorthogonal reactions, enabling the tagging and tracking of biomolecules in cellular studies.

Antiviral Properties

Research indicates that 4'-C-Azido-FU exhibits significant antiviral activity against several viruses, including:

- HIV : Studies have shown that derivatives of 4'-C-Azido-FU demonstrate potent anti-HIV activity, with effective concentrations (EC50) in the low nanomolar range. For instance, some analogues have reported EC50 values as low as 0.086 nM against resistant strains of HIV .

- Hepatitis B Virus (HBV) : The compound has been evaluated for its efficacy against HBV, showing promising results in inhibiting viral replication .

Anticancer Activity

4'-C-Azido-FU has also been assessed for its cytotoxic effects on various cancer cell lines. In vitro studies reveal:

- Breast Cancer : The compound displayed higher cytotoxicity than standard treatments like Ribavirin against breast adenocarcinoma cells (MDAMB231) .

- Melanoma and Prostate Cancer : Similar cytotoxic effects were observed in human melanoma (MDAMB435) and prostate carcinoma (DU145) cell lines, indicating its potential as an anticancer agent .

Study on Antiviral Efficacy

In a study published in Pharmacological Research, researchers evaluated the antiviral efficacy of various nucleoside analogues, including 4'-C-Azido-FU. The results indicated that this compound effectively inhibited the replication of both HIV and HBV, suggesting its potential utility in clinical settings .

Cytotoxicity Assessment

A comprehensive cytotoxicity assessment was conducted using multiple mammalian cell lines. The study employed assays such as MTT and colony-forming assays to evaluate cell viability post-treatment with 4'-C-Azido-FU. Results showed significant inhibition of cell proliferation across several cancer types, reinforcing its role as a candidate for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Antiviral Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | High | High | Incorporation into viral RNA/DNA |

| 4'-azido-2'-deoxy-2'-fluoro-beta-D-arabinouridine | Moderate | Moderate | Nucleoside reverse transcriptase inhibitor |

| 4'-azido-2'-deoxycytidine | High | Low | Inhibition of HBV replication |

特性

IUPAC Name |

1-[(2R,3R,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN5O5/c10-5-6(18)9(3-16,13-14-11)20-7(5)15-2-1-4(17)12-8(15)19/h1-2,5-7,16,18H,3H2,(H,12,17,19)/t5-,6+,7-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWCOSVWPQSOEU-JVZYCSMKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。